molecular formula C5H8N4O2 B056508 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide CAS No. 119493-09-3

3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide

Cat. No. B056508
M. Wt: 156.14 g/mol
InChI Key: JDRCEPLVSGXOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide, also known as DMTIC, is a heterocyclic compound that has been extensively studied for its various applications in scientific research. This compound is a derivative of 1,2,4-triazole and has a unique chemical structure that makes it an ideal candidate for various biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide is not fully understood yet. However, it has been proposed that 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide may act as an inhibitor of various enzymes and proteins that are involved in the regulation of various physiological processes. It has also been suggested that 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide may interact with various receptors in the body and modulate their activity.

Biochemical And Physiological Effects

3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been found to have neuroprotective effects and may be useful in the treatment of various neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide in lab experiments is its unique chemical structure that makes it an ideal candidate for various biochemical and physiological studies. However, one of the limitations of using 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide is its low solubility in non-polar solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide. One of the primary areas of research is the elucidation of its mechanism of action and its interaction with various enzymes and receptors in the body. Another area of research is the development of new drugs and pharmaceutical compounds based on the structure of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide. Additionally, the use of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide in the treatment of various neurodegenerative disorders is an area of active research.

Synthesis Methods

3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide can be synthesized through a simple and efficient method that involves the reaction of 3,3-dimethyl-1-butene with hydrazine hydrate and carbon dioxide under high pressure and temperature conditions. This reaction results in the formation of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide as a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide has been extensively studied for its various scientific research applications. One of the primary uses of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide is in the synthesis of various pharmaceutical compounds and drugs. It has been found that 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide can be used as a key intermediate in the synthesis of various anti-cancer and anti-inflammatory drugs.

properties

CAS RN

119493-09-3

Product Name

3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

3,3-dimethyl-5-oxo-1,2,4-triazole-4-carboxamide

InChI

InChI=1S/C5H8N4O2/c1-5(2)8-7-4(11)9(5)3(6)10/h1-2H3,(H2,6,10)

InChI Key

JDRCEPLVSGXOFJ-UHFFFAOYSA-N

SMILES

CC1(N=NC(=O)N1C(=O)N)C

Canonical SMILES

CC1(N=NC(=O)N1C(=O)N)C

synonyms

4H-1,2,4-Triazole-4-carboxamide,3,5-dihydro-3,3-dimethyl-5-oxo-(9CI)

Origin of Product

United States

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